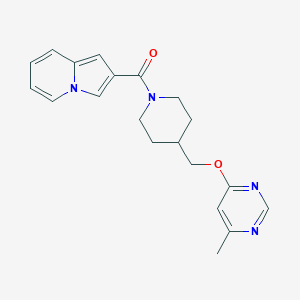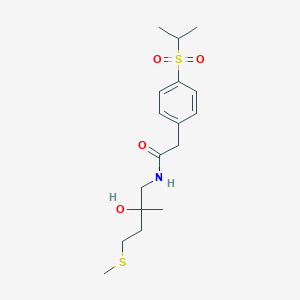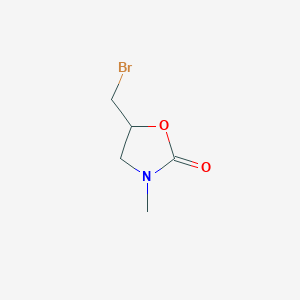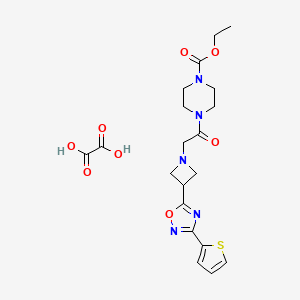
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide often involves multi-step chemical reactions, highlighting the complexity of achieving specific molecular frameworks. For instance, the synthesis of related metabolites and compounds involves the use of protective groups for Friedel–Crafts reactions, showcasing a high degree of synthetic ingenuity to achieve high yields of desired products (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity and chemical reactivity. Studies often employ various spectroscopic methods to elucidate the structure, highlighting the importance of nitrogen atoms in forming coordinate bonds with metal ions, which can have significant implications for their reactivity and potential biological applications (Yang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives showcase their versatility. For example, the formation of N-hydroxyacrylamides from related compounds demonstrates the potential for creating potent anticancer agents through careful manipulation of their chemical structure (Lee et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are essential for their practical application and formulation. Polymorphic studies reveal differences in crystal packing, which can influence the drug's bioavailability and stability (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, define the scope of application for these compounds. For instance, the regio- and chemoselective synthesis of imidazo[1,5-a]quinoxaline derivatives illustrates the nuanced control over chemical reactivity required to achieve specific modifications (Sundaram et al., 2007).
Mechanism of Action
Target of Action
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide, also known as ESI-09, is a small molecule inhibitor
Mode of Action
. The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
. The downstream effects would depend on the specific biochemical pathway that the compound influences.
Result of Action
. The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-2-30(28,29)21-13-12-19(25-26-21)16-7-5-8-17(14-16)23-22(27)20-11-10-15-6-3-4-9-18(15)24-20/h3-14H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGQAPFYLFOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)


